molecular formula C9H11BrOS B1370726 1-(4-Bromophenoxy)-2-methylthioethane

1-(4-Bromophenoxy)-2-methylthioethane

Cat. No.: B1370726
M. Wt: 247.15 g/mol
InChI Key: WOQLPFZINZLWGE-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-methylthioethane is a useful research compound. Its molecular formula is C9H11BrOS and its molecular weight is 247.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

1-bromo-4-(2-methylsulfanylethoxy)benzene

InChI

InChI=1S/C9H11BrOS/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3

InChI Key

WOQLPFZINZLWGE-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethyl azodicarboxylate (13.4 g) was added over a period of 20 minutes to a stirred solution of 4-bromophenol (12 g), 2-methylthioethanol (6.4 g) and triphenylphospine (18.2 g) in tetrahydrofuran (250 ml) at -5° C. under an atmosphere of argon. The mixture was stirred at ambient temperature for 1 hour and the solvent was then removed by evaporation. The residue was partitioned between dichloromethane (150 ml) and water (150 ml). The aqueous phase was separated and extracted with dichloromethane (150 ml). The dichloromethane extracts were combined, washed with water (2×100 ml), dried (MgSO4) and evaporated. The residue was dissolved in a boiling mixture of toluene (50 ml) and n-heptane (50 ml). The solution was chilled and the precipitated triphenylphosphine oxide removed by filtration. The filtrate was evaporated and purified by medium pressure chromatography on silica gel using a 1:1 (v/v) mixture of toluene/n-heptane as eluent to give 1-(4-bromophenoxy)-2-methylthioethane as an oil (10.2 g); NMR(CDCl3): 2.2(3H,s), 2.88(2H,t), 4.12(2H,t), 6.77(2H,d) and 7.37(2H,d).
Name
Diethyl azodicarboxylate
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13.4 g
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12 g
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6.4 g
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18.2 g
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reactant
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250 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In DMF (120 ml) was dissolved 4-bromophenol (15 g). To the mixture was added at room temperature potassium carbonate (21.6 g) and then were added 2-chloroethylmethylsulfide (10 ml) and sodium iodide (15.6 g), and the mixture was stirred at 90° C. for 16 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=8/1) to give 1-bromo-4-(2-methylthioethoxy)benzene (4.0 g). In THF (58 ml) was dissolved 1-bromo-4-(2-methylthioethoxy)benzene (3.9 g). To the mixture was added dropwise at −78° C. 1.6M n-butyllithium/hexane (10 ml), and the mixture was stirred for 1 hour. To the mixture was added dropwise a solution of trimethyl borate (4.6 g) in THF (9.3 ml), and the mixture was stirred for 30 minutes and warmed to room temperature. To the mixture was added 10% sulfuric acid (20 ml), and the mixture was stirred for 15 minutes. The reaction mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was washed with hexane/isopropylether to give 4-(2-methylthioethoxy)phenyl borate (1.39 g).
Quantity
21.6 g
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reactant
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Quantity
10 mL
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reactant
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15.6 g
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reactant
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15 g
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Quantity
120 mL
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0 (± 1) mol
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